molecular formula C28H29N7O B10759429 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Cat. No.: B10759429
M. Wt: 479.6 g/mol
InChI Key: JHMBUEWQJDGKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imatinib and nilotinib derivative 1 is a compound derived from the well-known tyrosine kinase inhibitors, imatinib and nilotinib. These inhibitors are primarily used in the treatment of chronic myeloid leukemia and other cancers. The derivative 1 has been designed to enhance the efficacy and reduce the resistance observed in some patients treated with the parent compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imatinib and nilotinib derivative 1 involves several key steps. The classical synthetic procedure for imatinib synthesis has been revisited to provide an improved and optimized approach. This methodology effectively overcomes certain problematic steps, saves time and labor, and provides a very high yield and purity . The formation of the desired guanidine salt is achieved by reacting the hydrochloride of the suitable aniline with excess molten cyanamide without any solvent. Pure arylamine intermediates are obtained quantitatively in a short reaction time after reduction of the nitro group of the intermediate pyrimidines with hydrogen over the Adam’s catalyst .

Industrial Production Methods: Industrial production methods for imatinib and nilotinib derivative 1 involve the use of intermediates such as 4-oxo-2-phenylaminopyrimidine derivatives. These intermediates are crucial for the synthesis of tyrosine kinase inhibitors, including imatinib and nilotinib . The process involves the use of key intermediates that are synthesized through a series of reactions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Imatinib and nilotinib derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and optimization of the compound’s properties .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, cyanamide, and various catalysts such as Adam’s catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Major Products Formed: The major products formed from these reactions include various benzoic acid derivatives and pyridyl-pyrimidine derivatives. These products exhibit potent inhibitory activity against HIV-1 protease and other targets .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to imatinib and nilotinib derivative 1 include dasatinib, bosutinib, ponatinib, and asciminib. These compounds are also tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia .

Uniqueness: Imatinib and nilotinib derivative 1 is unique in its ability to overcome resistance observed in some patients treated with the parent compounds. Its optimized synthesis and enhanced inhibitory activity make it a valuable addition to the arsenal of tyrosine kinase inhibitors .

Properties

Molecular Formula

C28H29N7O

Molecular Weight

479.6 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C28H29N7O/c1-34-14-16-35(17-15-34)20-21-7-9-22(10-8-21)27(36)31-24-5-2-6-25(18-24)32-28-30-13-11-26(33-28)23-4-3-12-29-19-23/h2-13,18-19H,14-17,20H2,1H3,(H,31,36)(H,30,32,33)

InChI Key

JHMBUEWQJDGKGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.